molecular formula C19H35N3O2 B5966125 N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5966125
M. Wt: 337.5 g/mol
InChI Key: QAQNNVNWUNWLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide, also known as SDZ 212-713, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the regulation of cortisol levels in the body, and its inhibition has been studied for the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.

Mechanism of Action

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 acts as a competitive inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in various tissues, including liver, adipose tissue, and skeletal muscle. By inhibiting this enzyme, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 reduces the local production of cortisol, which has been implicated in the pathogenesis of metabolic disorders. Additionally, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 may also affect other metabolic pathways, such as glucose uptake and lipid metabolism, through its interaction with various signaling pathways.
Biochemical and physiological effects:
The inhibition of 11β-HSD1 by N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 leads to a decrease in local cortisol levels, which has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models. Moreover, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been shown to reduce hepatic glucose production, increase glucose uptake in skeletal muscle, and improve lipid metabolism in various tissues. These effects may be mediated by the activation of various signaling pathways, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in metabolic disorders. However, the use of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 in laboratory experiments may be limited by its relatively low solubility in water and its potential toxicity at high concentrations. Moreover, the effects of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 may be influenced by various factors, such as the species, sex, and age of the animals used in the experiments.

Future Directions

The potential therapeutic applications of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 in metabolic disorders have generated significant interest in the scientific community. Further studies are needed to elucidate the molecular mechanisms underlying its effects on glucose and lipid metabolism, as well as its potential side effects and toxicity. Moreover, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 involves several steps, starting from the reaction of 1-cyclooctyl-3-(2,2-dimethylpropyl)urea with ethyl chloroacetate to yield the corresponding ethyl ester. This ester is then treated with piperazine and sodium hydride to form the piperazine derivative, which is subsequently acetylated with acetic anhydride to produce N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713.

Scientific Research Applications

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been extensively studied for its potential therapeutic applications in metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity in animal models of obesity and type 2 diabetes. Moreover, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been shown to have anti-inflammatory and anti-fibrotic effects, which may further contribute to its therapeutic potential.

properties

IUPAC Name

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c1-19(2,3)14-22-12-11-20-18(24)16(22)13-17(23)21-15-9-7-5-4-6-8-10-15/h15-16H,4-14H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQNNVNWUNWLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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